![molecular formula C15H16N4OS2 B5527381 7-methyl-3-(2-methylprop-2-enylsulfanyl)-15-thia-2,4,5,7-tetrazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(9),3,5,10(14)-tetraen-8-one](/img/structure/B5527381.png)
7-methyl-3-(2-methylprop-2-enylsulfanyl)-15-thia-2,4,5,7-tetrazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(9),3,5,10(14)-tetraen-8-one
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Overview
Description
“7-methyl-3-(2-methylprop-2-enylsulfanyl)-15-thia-2,4,5,7-tetrazatetracyclo[76002,6010,14]pentadeca-1(9),3,5,10(14)-tetraen-8-one” is a complex organic compound characterized by its unique tetracyclic structure and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the tetracyclic core and the introduction of functional groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the tetracyclic core through cyclization reactions involving suitable precursors.
Functional Group Introduction: Introduction of the methyl, sulfanyl, and other functional groups through substitution reactions.
Purification: Purification of the final product using techniques such as chromatography and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimization for cost, yield, and safety. This could include the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones using oxidizing agents.
Reduction: Reduction of ketone groups to alcohols using reducing agents.
Substitution: Substitution of functional groups with other groups using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while reduction of the ketone group may yield alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a catalyst or catalyst precursor in various organic reactions.
Materials Science: Potential use in the development of advanced materials with unique properties.
Biology and Medicine
Drug Development: Exploration of its potential as a pharmacophore in drug design and development.
Biological Studies: Investigation of its interactions with biological molecules and pathways.
Industry
Chemical Manufacturing: Use as an intermediate in the synthesis of other complex molecules.
Polymer Science: Potential incorporation into polymers to impart specific properties.
Mechanism of Action
The mechanism of action of this compound depends on its specific applications. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
7-methyl-3-(2-methylprop-2-enylsulfanyl)-15-thia-2,4,5,7-tetrazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(9),3,5,10(14)-tetraen-8-one: can be compared with other tetracyclic compounds with similar functional groups.
Thia-tetrazatetracyclo compounds: Compounds with similar tetracyclic structures and sulfur/nitrogen atoms.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and tetracyclic structure, which may impart unique chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
7-methyl-3-(2-methylprop-2-enylsulfanyl)-15-thia-2,4,5,7-tetrazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(9),3,5,10(14)-tetraen-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS2/c1-8(2)7-21-15-17-16-14-18(3)12(20)11-9-5-4-6-10(9)22-13(11)19(14)15/h1,4-7H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJYFUZVXIZQIHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CSC1=NN=C2N1C3=C(C4=C(S3)CCC4)C(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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